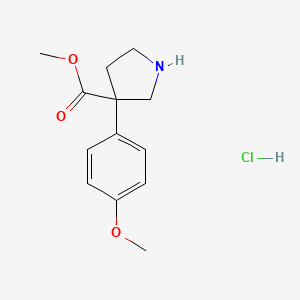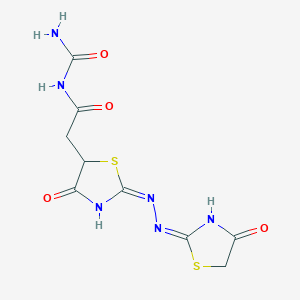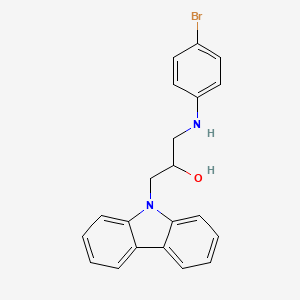
1-(4-Bromo-phenylamino)-3-carbazol-9-yl-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Bromo-phenylamino)-3-carbazol-9-yl-propan-2-ol” is an organic compound containing a carbazole and phenylamino group. The presence of these functional groups suggests that it could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The carbazole and phenylamino groups would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The carbazole group might participate in electrophilic substitution reactions, while the phenylamino group could be involved in nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Applications
Research by Grigoras et al. (2013) focused on the synthesis of oligomers with vinylene, imine, azine, and ethynylene spacers bearing triphenylamine and carbazole end-groups. These oligomers, which serve as models for conducting polymers, exhibit well-defined molecular structures, high purity, and can be processed into thin films. Their photophysical properties, analyzed by UV–Vis and fluorescence spectroscopy, along with their redox properties studied by cyclic voltammetry, suggest potential applications in electronics and photonics due to their conducting and luminescent properties (Grigoras, Vacareanu, Ivan, & Catargiu, 2013).
Luminescence and Structural Analysis
Tang et al. (2021) synthesized biphenyl carbazole-based derivatives, exploring their crystal structures, luminescence, Hirshfeld surface analyses, and thermal properties. These compounds displayed high thermal stabilities and emitted strong luminescence, indicating their potential for use in light-emitting devices and materials science (Tang, Xi, Sun, Wang, Kang, & Gao, 2021).
Neurogenesis Induction
A study by Shin et al. (2015) on a related aminopropyl carbazole derivative highlighted its ability to induce neurogenesis by increasing the final cell division in neural stem cells. This suggests potential research avenues in neuroregenerative medicine and understanding neural stem cell differentiation (Shin, Kong, Yoon, Ann, Lee, & Kim, 2015).
Antifungal Agents
Research by Rad et al. (2016) described the design, synthesis, and biological evaluation of 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules. These molecules showed potent antifungal activity against various pathogenic fungal strains, highlighting their potential as novel antifungal agents (Rad, Behrouz, Behrouz, Sami, Mardkhoshnood, Zarenezhad, & Zarenezhad, 2016).
Electroluminescent Materials
Chan et al. (2014) studied carbazole and triphenylamine-substituted ethenes for their aggregation-induced emission, mechanochromism, and electroluminescence properties. Their research demonstrated high solid-state fluorescence quantum yields and thermal stability, making these materials suitable for use in light-emitting diodes and other optoelectronic applications (Chan, Lam, Zhao, Chen, Lu, Sung, Kwok, Ma, Williams, & Tang, 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-bromoanilino)-3-carbazol-9-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O/c22-15-9-11-16(12-10-15)23-13-17(25)14-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,17,23,25H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVIZRKXFAIKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

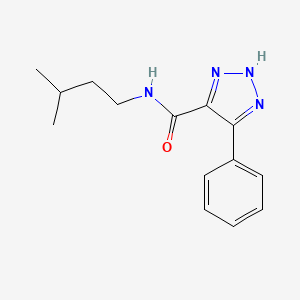
![N-(4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675576.png)
![Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B2675578.png)

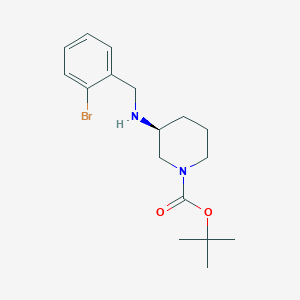
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide](/img/no-structure.png)
![Ethyl 1-methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B2675585.png)
![2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2675586.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenylchromen-4-one](/img/structure/B2675589.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B2675591.png)
![N-(2,5-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2675594.png)

